2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide
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Overview
Description
“2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide” is a compound that falls under the category of thiophene-based analogs . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They are known to possess a wide range of therapeutic properties . This compound is useful in organic synthesis .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The structure of “this compound” would be a derivative of this basic thiophene structure.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific derivative . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents, and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “this compound” would be influenced by its specific structure.Mechanism of Action
The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological target they interact with . They have been reported to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Safety and Hazards
Future Directions
The future directions in the research and application of thiophene derivatives like “2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide” are promising. Given their wide range of therapeutic properties and applications in medicinal chemistry and material science, there is great interest in synthesizing and investigating new structural prototypes with more effective pharmacological activity . This includes the development of novel dual- or multi-target antidepressants .
Properties
IUPAC Name |
2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c13-11-9(2-1-4-15-11)12(17)16-10(6-14)8-3-5-18-7-8/h1-5,7,10H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABRTPSPMLAIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC(C#N)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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